6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Description
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one (6F-DNP) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a heterocyclic compound containing a six-membered ring with a nitrogen atom at the center and two oxygen atoms at the corners. This compound has been extensively studied in recent years, and its structure and properties have been well-characterized. Its unique structure and properties make it a promising candidate for a wide range of applications.
Scientific Research Applications
Biological Activities and Therapeutic Potential
6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, as part of the 1,8-naphthyridine derivatives, exhibits a broad spectrum of biological activities, making it a focus of interest for therapeutic and medicinal research. These compounds have demonstrated antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they show promise in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression. Other notable activities include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties. This broad range of biological activities establishes 1,8-naphthyridine derivatives as potent scaffolds in the development of new therapeutics and highlights their versatility in pharmaceutical chemistry and drug discovery (Madaan et al., 2015); (Gurjar & Pal, 2018).
Fluorinated Compounds in Environmental and Health Studies
Research into fluorinated compounds, including those related to 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, has expanded into environmental and health safety areas. Studies have investigated the toxicities and occurrence of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which are considered more toxic than their parent PAHs, in food and the environment. These compounds, including derivatives of naphthyridines, have shown significant genotoxicity, cytotoxicity, and developmental toxicity, underscoring the importance of understanding their impact on health and the environment (Ma & Wu, 2022).
Fluorine's Role in Hydrogen Bonding and Biological Systems
The unique chemical properties of fluorine atoms within molecules like 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one are of significant interest in scientific research. Studies have evaluated fluorine as a hydrogen bond acceptor, revealing insights into its interactions in biological systems and the implications for drug design. The presence of fluorine can influence the physicochemical properties of compounds, affecting their biological activity and interaction with biological targets (Howard et al., 1996).
Environmental Fate and Effects of Fluorinated Alternatives
Investigations into fluorinated alternatives, including those structurally related to 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one, focus on their environmental fate, distribution, and potential toxic effects. With the phase-out of certain per- and polyfluoroalkyl substances (PFASs) due to environmental and health concerns, understanding the characteristics of fluorinated alternatives is crucial for assessing their safety and ecological impact. These studies highlight the need for further research to evaluate the long-term use of these compounds and their implications for environmental health and safety (Munoz et al., 2019).
properties
IUPAC Name |
6-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h3-4H,1-2H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBQJKEYXAFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678403 |
Source
|
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1222533-77-8 |
Source
|
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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